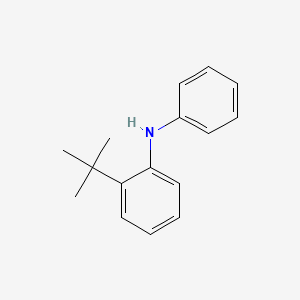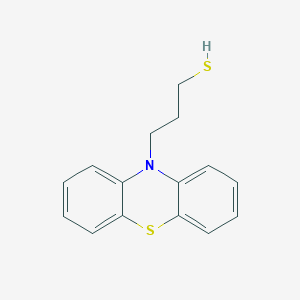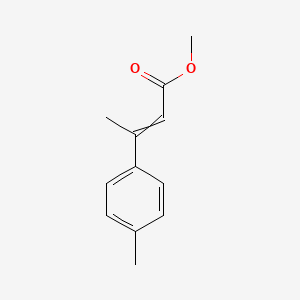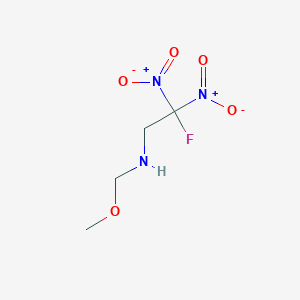
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- is a heterocyclic compound that belongs to the benzothiazolone family. This compound is characterized by a benzothiazole ring fused with a benzoyl group substituted at the 6th position with a 3-methyl group. Benzothiazolones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- typically involves the reaction of 2-aminothiophenol with 3-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazolone derivative.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Benzothiazolone, 3-methyl-
- 2(3H)-Benzothiazolone, 6-benzoyl-
- 2(3H)-Benzothiazolone, 6-(4-methylbenzoyl)-
Uniqueness
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- is unique due to the specific substitution pattern on the benzothiazolone ring. The presence of the 3-methylbenzoyl group at the 6th position imparts distinct chemical and biological properties to the compound, differentiating it from other benzothiazolone derivatives.
Eigenschaften
CAS-Nummer |
167905-63-7 |
|---|---|
Molekularformel |
C15H11NO2S |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
6-(3-methylbenzoyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H11NO2S/c1-9-3-2-4-10(7-9)14(17)11-5-6-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18) |
InChI-Schlüssel |
PONPNOINMMBWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)



